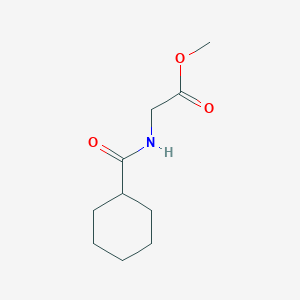
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde: is a chemical compound characterized by the presence of a fluorophenyl group attached to a dioxaindane ring system with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaindane ring system followed by the introduction of the fluorophenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective functionalization reactions to introduce the fluorophenyl and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carboxylic acid.
Reduction: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pyridazine and Pyridazinone Derivatives: Compounds with adjacent nitrogen atoms in a six-membered ring, showing diverse biological activities.
Uniqueness: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is unique due to its specific ring system and functional groups, which confer distinct chemical reactivity and potential applications. The combination of a fluorophenyl group with a dioxaindane ring and an aldehyde functional group is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C14H9FO3 |
|---|---|
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
7-(2-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H9FO3/c15-12-4-2-1-3-10(12)11-5-9(7-16)6-13-14(11)18-8-17-13/h1-7H,8H2 |
InChI-Schlüssel |
HGRZZBUCYMIHQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
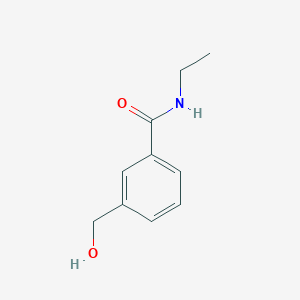
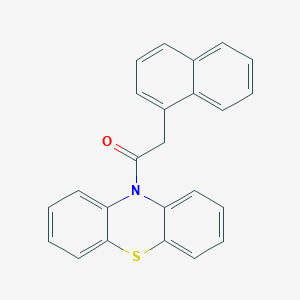

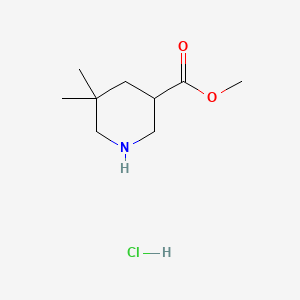
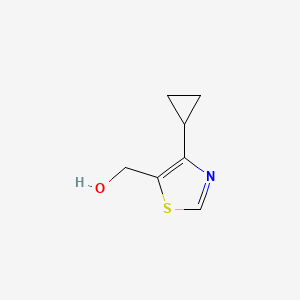
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
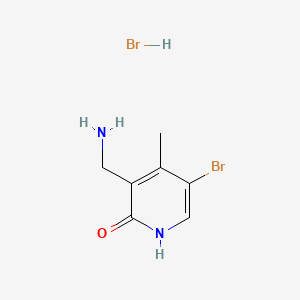
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
